4-Fluorosalicylic acid
Overview
Description
4-Fluorosalicylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a linear formula of FC6H3(OH)CO2H .
Synthesis Analysis
4-Fluorosalicylic acid can be synthesized from the following compounds: 4-fluorotoluene, m-fluorophenol, and 4-aminosalicylic acid .Molecular Structure Analysis
The molecular formula of 4-Fluorosalicylic acid is C7H5FO3 . The molecular weight is 156.11 g/mol . The InChI string isInChI=1S/C7H5FO3/c8-4-1-2-5 (7 (10)11)6 (9)3-4/h1-3,9H, (H,10,11)
. Chemical Reactions Analysis
4-Fluorosalicylic acid may be used to synthesize 4-fluorogentisic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluorosalicylic acid include a melting point of 170 °C (dec.) (lit.) . The SMILES string isOC(=O)c1ccc(F)cc1O
.
Scientific Research Applications
Conformational Analysis
4-Fluorosalicylic acid exhibits unique conformational properties due to the presence of the fluorine atom. This affects its molecular conformation, potentially impacting its macroscopic properties like bioactivity. For instance, the fluorine atom in 6-fluorosalicylic acid competes with oxygen for the COOH proton, affecting the conformational equilibrium compared to salicylic acid. This suggests that 4-fluorosalicylic acid may also exhibit distinct conformations impacting its applications in various fields (Silla et al., 2013).
Mixed–Ligand Complex Formation
4-Fluorosalicylic acid plays a role in the formation of mixed-ligand complexes, particularly with copper(II). Studies have shown that 4-fluorosalicylic acid can form stable complexes with copper(II), which are of interest in coordination chemistry and may have implications in fields like catalysis or material science (Szabó-Plánka et al., 2011).
Antibody Response and Immunoassays
In the context of biochemistry, 4-fluorosalicylic acid has been utilized in studies related to antibody responses. It has been used as a standard in assays to investigate the immuno-reactivity of chemical analogues of salicylic acid, demonstrating its utility in developing immunoassays and understanding antibody binding mechanisms (Bennett et al., 1987).
Fluorescence Immunoassays
4-Fluorosalicylic acid has been employed in the development of ultrasensitive fluorescence immunoassays. Its ability to form fluorescent complexes makes it valuable in analytical chemistry for detecting biomolecules with high sensitivity and specificity (Christopoulos & Diamandis, 1992).
Bioassays and Fluorescence Spectroscopy
The compound is instrumental in bioassays based on fluorescence spectroscopy. Its fluorescent properties are crucial in the simultaneous evaluation of bioassays, which are essential in biological and medical research for enzyme activity studies and diagnostic purposes (Hempen & Karst, 2004).
Safety And Hazards
4-Fluorosalicylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
A paper titled “Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal…” suggests potential future directions for the use of 4-Fluorosalicylic acid .
Relevant Papers One relevant paper titled “Conformational analysis of 6-fluorosalicylic acid” mentions that 4-fluorosalicylic acid is expected to exhibit only one among three possible conformers .
properties
IUPAC Name |
4-fluoro-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZOLDXHOCCNMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188057 | |
Record name | 4-Fluorosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorosalicylic acid | |
CAS RN |
345-29-9 | |
Record name | 4-Fluoro-2-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 345-29-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluorosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.872 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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